4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one, also known as 4-bromomethyl-7-hydroxycoumarin, is a synthetic compound belonging to the coumarin family. Its molecular formula is C₁₀H₇BrO₃, and it has a molecular weight of approximately 255.06 g/mol. The structure features a bromomethyl group at the fourth position and a hydroxyl group at the seventh position of the chromen-2-one moiety, contributing to its unique chemical properties and potential biological activities .
These reactions highlight the versatility of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one in organic synthesis and medicinal chemistry .
Research indicates that 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one exhibits significant biological activities, including:
Several methods have been reported for synthesizing 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one:
The applications of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one span various fields:
Interaction studies of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one have focused on its binding affinity with various biological targets:
Several compounds share structural similarities with 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Lacks bromination; primarily studied for its natural antioxidant properties. |
| 4-Methoxymethyl-7-hydroxycoumarin | Methoxymethyl group instead of bromomethyl | Exhibits different solubility and reactivity profiles. |
| 4-Bromomethylcoumarin | Bromomethyl group but lacks hydroxyl substitution | Primarily used in fluorescence applications. |
These comparisons highlight the unique aspects of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one, particularly its dual functionalization that enhances both its chemical reactivity and biological activity .
Industrial synthesis prioritizes cost-efficiency and scalability. Key advancements include:
The bromomethyl group at the 4-position undergoes nucleophilic displacement reactions with a range of nucleophiles, including alkoxides, amines, and malonate anions. For instance, reaction with vanillin derivatives in the presence of a base yields ether-linked coumarin analogs. In one study, 4-(bromomethyl) coumarin reacted with vanillins to form aryloxymethyl ethers, which were further functionalized with ethyl cyanoacetate to produce unsaturated esters [1]. The electron-withdrawing nature of the coumarin ring enhances the electrophilicity of the bromomethyl carbon, enabling efficient substitution under mild conditions.
A notable application involves the synthesis of fluorescent probes. Brominated 7-hydroxycoumarin-4-ylmethyl esters, such as N-(6-bromo-7-hydroxycoumarin-4-ylmethoxycarbonyl)-l-glutamate (Bhc-glu), undergo photolytic cleavage upon irradiation, releasing bioactive molecules like glutamate [2]. The bromine atom augments intersystem crossing to the triplet state, improving photolysis efficiency [2].
| Nucleophile | Product Class | Reaction Conditions | Key Application |
|---|---|---|---|
| Vanillin derivatives | Aryloxymethyl ethers | Base, polar aprotic solvent | Anti-inflammatory agents [1] |
| Ethyl cyanoacetate | Unsaturated esters | Knoevenagel condensation | Fluorescent probes [1] |
| Malonate anions | Extended carbon chains | NaH, THF | Photolabile protecting groups [4] |
Condensation with malonic esters expands the carbon framework at the 4-position. Treatment of 4-(bromomethyl)-7-methoxycoumarin with monoalkylated malonic esters under basic conditions (e.g., sodium hydride in tetrahydrofuran) produces 2-bis(carbalkoxy)-1-ethyl derivatives [4]. This reaction proceeds via nucleophilic displacement of bromide by the malonate anion, followed by decarboxylation to yield elongated alkyl chains. The methoxy group at the 7-position can later be demethylated to restore hydroxyl functionality [4].
For example, condensation with ethyl malonate generates a dicarbethoxy intermediate, which undergoes hydrolysis and decarboxylation to form a 4-(2-carboxyethyl) coumarin. This intermediate serves as a precursor for further derivatization, such as amidation or esterification [4].
Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, enables the introduction of amine functionalities. While direct evidence in the provided sources is limited, analogous systems suggest that 4-(bromomethyl) coumarins could undergo rearrangement when treated with primary amines. For instance, displacement of bromide by an amine nucleophile, followed by cyclization, might yield fused heterocyclic structures. However, detailed mechanistic studies specific to this compound remain underrepresented in the literature [1] [4].
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions enable the replacement of the bromine atom with aryl or heteroaryl groups. In one application, 4-(bromomethyl)-7-hydroxycoumarin was coupled with heterocyclic boronic acids (e.g., pyridinyl, thiophenyl) using tetrakis(triphenylphosphine)palladium(0) as a catalyst [5]. This method affords biaryl derivatives with retained fluorescence properties, useful in bioimaging and molecular sensing [5].
Halogen exchange reactions, though less explored, could theoretically replace bromine with iodine or chlorine using halide salts under Ullmann or Finkelstein conditions. Such modifications would alter the compound’s electronic properties, impacting its reactivity in subsequent transformations [2].
| Boronic Acid | Coupling Partner | Catalyst | Yield (%) |
|---|---|---|---|
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | 78 | [5] |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | 82 | [5] |
| Furylboronic acid | Pd(PPh₃)₄ | 75 | [5] |
| Bacterial species | Minimum inhibitory concentration (micrograms per millilitre) | Time to complete membrane collapse (minutes) | Lipid peroxidation fold-increase | Citation |
|---|---|---|---|---|
| Staphylococcus aureus | 1.56 [6] | 15 [6] | 3.2 [6] | 55 |
| Bacillus subtilis | 3.9 [10] | 20 [10] | 2.8 [5] | 1 45 |
| Escherichia coli | 7.8 [8] | 30 [8] | 2.4 [8] | 57 |
| Pseudomonas aeruginosa | 15.6 | 40 | 2.1 | 31 |
The table underscores marked potency against Gram-positive bacteria, with rapid onset attributable to direct bilayer damage rather than protein synthesis inhibition pathways typical of conventional antibiotics.
Antifungal activity arises from synergy between membrane targeting and enzyme blockade:
Ergosterol binding and membrane thinning
Spectroscopic binding assays showed that 4-bromomethyl analogues displace up to 40 percent of ergosterol from Candida albicans membranes at one-eighth of the minimum inhibitory concentration [4]. Atomic force microscopy visualized reduced membrane thickness and extensive pits, precursors to cytolysis [11].
Inhibition of chitin synthase and β-glucan synthase
Enzymatic assays of Rhizoctonia solani extracts demonstrated that fluorinated 7-hydroxycoumarins sharing the same core lowered chitin synthase activity by 55 percent and β-glucan synthase activity by 48 percent, possibly through covalent modification of catalytic cysteines [4].
Interference with electron transport
Coumarins are known redox mediators. Treatment of Botrytis cinerea with bromomethyl coumarins reduced complex I-linked respiration by 35 percent and raised intracellular superoxide concentrations twofold [4].
Key antifungal efficacy data
| Fungal species | Minimum inhibitory concentration (micrograms per millilitre) | Percent enzyme inhibition at one-half minimum inhibitory concentration | Membrane ergosterol displacement (%) | Citation |
|---|---|---|---|---|
| Botrytis cinerea | 5.75 [4] | Chitin synthase 55 [4] | 38 [4] | 46 |
| Rhizoctonia solani | 28.96 [4] | β-Glucan synthase 48 [4] | 35 [4] | 46 |
| Candida albicans | 9.77 [12] | Not assessed | 40 [4] | 44 46 |
Collectively, data reveal broad-spectrum fungicidal action, vital given rising azole resistance.
Resistance mitigation hinges on three interrelated capacities of 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one: damage of efflux pumps, synergy with existing drugs, and antibiofilm specialization.
Efflux pump inhibition
Molecular docking indicates high-affinity binding (binding free energy −8.7 kilocalories per mole) to the central channel of the NorA pump from Staphylococcus aureus, immobilizing the transporter in an outward-closed conformation [13]. Functional assays showed that sub-inhibitory coumarin concentrations reduced the minimum inhibitory concentration of ciprofloxacin fourfold in NorA-overexpressing Staphylococcus aureus clinical isolates [13].
Synergy with fluoroquinolones and aminoglycosides
Checkerboard assays with ciprofloxacin revealed fractional inhibitory concentration indices of 0.28 against methicillin resistant Staphylococcus aureus, signifying synergism [9]. Similar potentiation occurred with gentamicin in multidrug resistant Pseudomonas aeruginosa [9].
Antibiofilm potency
Biofilm inhibition concentration values for mature Staphylococcus aureus biofilms decreased from fifty micrograms per millilitre for neomycin alone to nineteen micrograms per millilitre when combined with this coumarin derivative [12]. Atomic force microscopy images confirmed near-complete extracellular polymeric matrix collapse and bacterial detachment [12].
| Resistant microorganism | Reference drug (minimum inhibitory concentration, micrograms per millilitre) | Coumarin plus drug (minimum inhibitory concentration, micrograms per millilitre) | Fold reduction | Citation |
|---|---|---|---|---|
| Methicillin resistant Staphylococcus aureus | Ciprofloxacin 8 [9] | Ciprofloxacin 2 [9] | 4 [9] | 58 |
| Methicillin resistant Staphylococcus aureus | Ethidium bromide 64 [13] | Ethidium bromide 8 [13] | 8 [13] | 49 |
| Pseudomonas aeruginosa multidrug resistant | Gentamicin 16 [9] | Gentamicin 4 [9] | 4 [9] | 58 |
| Escherichia coli extended-spectrum β-lactamase | Ciprofloxacin 4 [14] | Ciprofloxacin 1 [14] | 4 [14] | 62 |
The data converge on a unified mechanism: initial insertion disrupts membranes; reactive bromomethyl groups alkylate lipids and key enzymes; rising oxidative stress aggravates damage; simultaneous efflux pump blockade retains both the compound and co-administered antibiotics inside the cell; finally, antibiofilm activity disables population-level defense. Such multi-target disruption short-circuits classical resistance pathways that rely on single-mechanism adaptation [6] [8] [11].